3,5,5-Trimethylhexanoic acid
Overview
Description
3,5,5-Trimethylhexanoic acid: is an organic compound with the molecular formula C9H18O2 . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutene to produce 3,5,5-trimethylhexanal, which is then oxidized to form the desired acid . The reaction conditions typically include the use of a catalyst such as cobalt or rhodium complexes and high-pressure hydrogen and carbon monoxide .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow synthesis. This method involves the reaction of triphosgene with this compound in the presence of a catalyst like N,N-dimethylformamide . This process is efficient and allows for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,5,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
Scientific Research Applications
3,5,5-Trimethylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites . These metabolites can then participate in different biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
2-Ethylhexanoic acid: Another branched-chain fatty acid used in similar applications.
Pivalic acid: A highly branched fatty acid with different reactivity and applications.
Sebacic acid: A dicarboxylic acid used in the production of polymers and plasticizers.
Uniqueness: 3,5,5-Trimethylhexanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This structure allows for specific interactions with enzymes and other molecular targets, making it valuable in various industrial and research applications .
Properties
IUPAC Name |
3,5,5-trimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUAKBAMVLXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029254 | |
Record name | 3,5,5-Trimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
Record name | Hexanoic acid, 3,5,5-trimethyl- | |
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Record name | 3,5,5-Trimethylhexanoic acid | |
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Vapor Pressure |
0.23 [mmHg] | |
Record name | 3,5,5-Trimethylhexanoic acid | |
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CAS No. |
3302-10-1, 26896-18-4 | |
Record name | 3,5,5-Trimethylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3302-10-1 | |
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Record name | Hexanoic acid, 3,5,5-trimethyl- | |
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Record name | Isononanoic acid | |
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Record name | Hexanoic acid, 3,5,5-trimethyl- | |
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Record name | 3,5,5-Trimethylhexanoic acid | |
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Record name | 3,5,5-trimethylhexanoic acid | |
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Record name | ISONONANOIC-ACID | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,5,5-Trimethylhexanoic acid based on the provided research papers?
A1: While this compound has applications in various industries, the research papers highlight its potential as a component in antifreeze formulations [, ] and refrigerant lubricants [, ]. Its branched structure likely contributes to desirable properties in these applications.
Q2: Is there any evidence for the antimicrobial activity of this compound?
A2: Yes, a study explored the anti-amoeba activity of this compound against Acanthamoeba castellanii []. Interestingly, it showed promising results with a minimum inhibitory concentration (MIC) capable of achieving a 4-log reduction in amoeba growth within a short timeframe.
Q3: How does the structure of this compound affect its properties?
A3: The branched structure of this compound likely influences its properties such as viscosity, pour point, and biodegradability. For instance, it is a key component in specific alkyd-polycaprolactone modified polyester coatings, contributing to their desirable drying time, pot-life, and overall physical properties [].
Q4: Has this compound been detected as a degradation product of any other chemicals?
A4: Yes, one study identified this compound as a degradation product of Reactive Black SRE dye during a UV/TiO2 photocatalytic treatment process []. This finding suggests potential environmental pathways and transformations involving this compound.
Q5: What are the typical salts of this compound used in formulations?
A5: Research indicates the use of potassium 3,5,5-trimethylhexanoate in both anti-amoeba studies [] and as a corrosion inhibitor in coolant concentrates []. The choice of the potassium salt likely relates to its solubility and compatibility within those specific formulations.
Q6: What analytical techniques have been employed to study this compound?
A7: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound as a degradation product []. This technique is commonly used for separating and identifying components in complex mixtures.
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